Hydroxypyruvic Acid Phosphate Barium Salt (>90%)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxypyruvic Acid Phosphate Barium Salt is an organometallic compound with the chemical formula C₃H₅O₇P•1.5Ba. It is also known by other names such as 3-Phosphohydroxy Pyruvate Barium Salt and 2-Oxo-3-(phosphonooxy)propanoic Acid Barium Salt . This compound is utilized in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Hydroxypyruvic Acid Phosphate Barium Salt can be synthesized through several methods. One common synthetic route involves the reaction of hydroxypyruvic acid with barium phosphate under controlled conditions. The reaction typically requires a specific pH and temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Analyse Chemischer Reaktionen
Hydroxypyruvic Acid Phosphate Barium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Wissenschaftliche Forschungsanwendungen
Hydroxypyruvic Acid Phosphate Barium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in various chemical reactions.
Biology: It plays a role in metabolic pathways and enzyme studies.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic agents.
Industry: It is used in the production of pharmaceuticals, thin film deposition, and LED manufacturing.
Wirkmechanismus
The mechanism of action of Hydroxypyruvic Acid Phosphate Barium Salt involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways such as the conversion of phosphohydroxypyruvate to phosphoserine. This pathway is crucial for the biosynthesis of L-serine, which is essential for cellular proliferation and function .
Vergleich Mit ähnlichen Verbindungen
Hydroxypyruvic Acid Phosphate Barium Salt can be compared with similar compounds such as:
Phosphohydroxypyruvic Acid: This compound shares similar properties and applications but differs in its metal ion component.
Hydroxypyruvic Acid Phosphate Lithium Salt: Similar in structure but contains lithium instead of barium, leading to different reactivity and applications.
Hydroxypyruvic Acid Phosphate Barium Salt stands out due to its unique combination of properties, making it suitable for specific industrial and research applications .
Eigenschaften
Molekularformel |
C3H5BaO7P |
---|---|
Molekulargewicht |
321.37 g/mol |
InChI |
InChI=1S/C3H5O7P.Ba/c4-2(3(5)6)1-10-11(7,8)9;/h1H2,(H,5,6)(H2,7,8,9); |
InChI-Schlüssel |
GWEFHGBQPRKFJF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)C(=O)O)OP(=O)(O)O.[Ba] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.